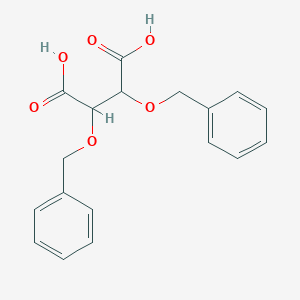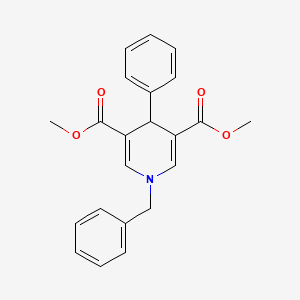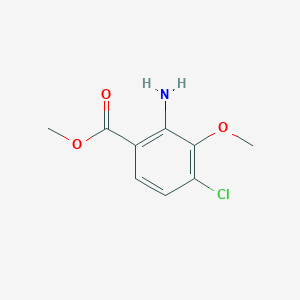![molecular formula C18H19BrN2O2 B12454889 1-{3-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12454889.png)
1-{3-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydrazone moiety, a bromine atom, and a tert-butyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one typically involves the reaction of 3-acetylphenylhydrazine with 2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and brominated cyclohexadienones. Compared to these compounds, 6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-[2-(4-acetylphenyl)hydrazin-1-ylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide .
- 6,6′-((1E,1′E)-((2-phenylpyrimidine-4,6-diyl)bis(hydrazin-2-yl-1-ylidene))bis(methaneylylidene))bis(2-methoxyphenol) .
This detailed overview provides a comprehensive understanding of 6-[2-(3-acetylphenyl)hydrazin-1-ylidene]-2-bromo-4-tert-butylcyclohexa-2,4-dien-1-one, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19BrN2O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-[3-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H19BrN2O2/c1-11(22)12-6-5-7-14(8-12)20-21-16-10-13(18(2,3)4)9-15(19)17(16)23/h5-10,23H,1-4H3 |
InChI Key |
MBMHBWLVUWKHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)


![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![{[5-(2,5-Dibromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12454825.png)
![N'-[(4-bromophenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B12454826.png)



![(4Z)-4-{[(3,3-diphenylpropyl)amino]methylidene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12454847.png)

![2-fluoro-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454856.png)
![4-[[2-(4-Ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B12454858.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide hydrochloride](/img/structure/B12454865.png)
